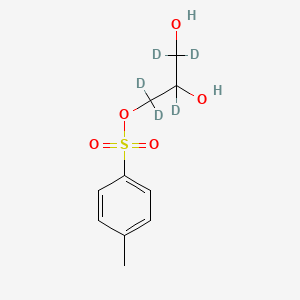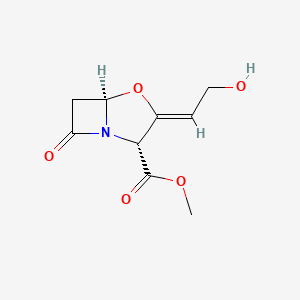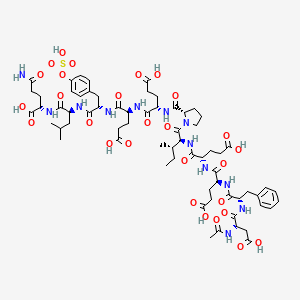
Acetyl-Hirudin (55-65) (sulfated)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-Hirudin (55-65) (sulfated) is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Molecular Structure Analysis
The molecular weight of Acetyl-Hirudin (55-65) (sulfated) is 1533.57 . Its formula is C66H92N12O28S . The sequence is Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-{Tyr (SO3H)}-Leu-Gln .Physical And Chemical Properties Analysis
The physical and chemical properties of Acetyl-Hirudin (55-65) (sulfated) include a molecular weight of 1533.57 and a formula of C66H92N12O28S . It’s recommended to be stored under the conditions specified in the Certificate of Analysis .Aplicaciones Científicas De Investigación
Medicine: Anticoagulant Therapy
Acetyl-Hirudin (55-65) (sulfated): is a derivative of hirudin, a potent thrombin inhibitor with anticoagulant properties . It is used in medicine primarily for its blood anticoagulant property, making it valuable in the treatment and prevention of thrombotic disorders. Its ability to inhibit thrombin directly allows it to interrupt the coagulation cascade, which is essential in managing conditions like deep vein thrombosis and pulmonary embolism.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, Acetyl-Hirudin (55-65) (sulfated) serves as a tool for studying enzyme inhibition . By binding to thrombin, it helps researchers understand the interaction between enzymes and inhibitors at a molecular level. This sulfated fragment binds to the regulatory exosite of thrombin 1, preventing the activation of clotting factors and offering a model for studying other potential therapeutic inhibitors.
Pharmacology: Drug Development
Pharmacologically, this compound is instrumental in the development of new antithrombotic drugs . Its strong affinity for thrombin makes it an excellent candidate for creating safer anticoagulants with fewer bleeding risks compared to traditional therapies. It’s also used in pharmacokinetic studies to understand how drugs are absorbed, distributed, metabolized, and excreted in the body.
Biotechnology: Peptide Synthesis
In biotechnology, Acetyl-Hirudin (55-65) (sulfated) is used in custom peptide synthesis . It’s a prime example of how synthetic peptides can mimic natural proteins and be used in various applications, including the design of new biomaterials, as well as in tissue engineering and regenerative medicine.
Clinical Research: Therapeutic Applications
Clinical research utilizes this compound to explore its therapeutic applications beyond anticoagulation . Studies have investigated its potential in wound healing, anti-fibrosis, diabetic complications, anti-tumor activities, and effects on cerebral hemorrhage. It provides a basis for developing new treatments for a range of conditions.
Laboratory Techniques: Protein Binding and Coupling
Lastly, in laboratory techniques, Acetyl-Hirudin (55-65) (sulfated) is used for binding enzymes or coupling peptides to carrier proteins . These processes are crucial for developing relationships between proteins and other cellular components, which is fundamental in the study of cellular functions and interactions.
Mecanismo De Acción
Target of Action
The primary target of Acetyl-Hirudin (55-65) (sulfated) is thrombin-rHCII (L444R) . Thrombin is a key enzyme in the coagulation cascade, playing a crucial role in the regulation of blood clotting. rHCII (L444R) is a variant of heparin cofactor II, a serine protease inhibitor (serpin) that inhibits thrombin .
Biochemical Pathways
The compound’s interaction with thrombin-rHCII (L444R) affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting thrombin, Acetyl-Hirudin (55-65) (sulfated) prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation .
Result of Action
The result of Acetyl-Hirudin (55-65) (sulfated)'s action is the inhibition of blood coagulation. By binding to and inhibiting thrombin, it prevents the formation of fibrin, thereby reducing the formation of blood clots .
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H92N12O28S/c1-6-34(4)55(77-59(94)42(22-27-53(87)88)70-56(91)39(19-24-50(81)82)71-61(96)45(30-36-11-8-7-9-12-36)76-63(98)47(32-54(89)90)68-35(5)79)65(100)78-28-10-13-48(78)64(99)72-41(21-26-52(85)86)57(92)69-40(20-25-51(83)84)58(93)75-46(31-37-14-16-38(17-15-37)106-107(103,104)105)62(97)74-44(29-33(2)3)60(95)73-43(66(101)102)18-23-49(67)80/h7-9,11-12,14-17,33-34,39-48,55H,6,10,13,18-32H2,1-5H3,(H2,67,80)(H,68,79)(H,69,92)(H,70,91)(H,71,96)(H,72,99)(H,73,95)(H,74,97)(H,75,93)(H,76,98)(H,77,94)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,101,102)(H,103,104,105)/t34-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEZWCXOVQVWOA-XALAVQSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H92N12O28S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1533.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl-Hirudin (55-65) (sulfated) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

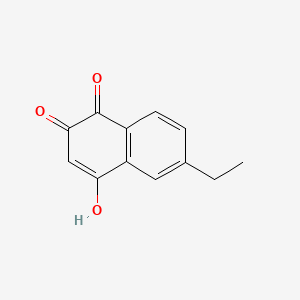
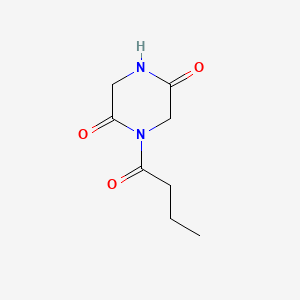
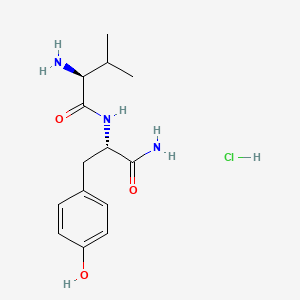

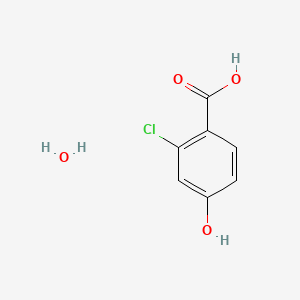

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)
